molecular formula C13H15N3O4 B1671812 Inamrinone lactate CAS No. 75898-90-7

Inamrinone lactate

Numéro de catalogue: B1671812
Numéro CAS: 75898-90-7
Poids moléculaire: 277.28 g/mol
Clé InChI: DOSIONJFGDSKCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le lactate d’inamrinone est synthétisé par une série de réactions chimiques impliquant des dérivés de la pyridine. Les étapes clés comprennent la formation de la structure de la bipyridine et l’addition ultérieure de lactate. Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de catalyseurs spécifiques pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle du lactate d’inamrinone implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les impuretés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le lactate d’inamrinone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

Applications de recherche scientifique

Le lactate d’inamrinone a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Inamrinone lactate, also known as amrinone lactate, is a drug used for short-term management of congestive heart failure (CHF) due to its positive inotropic and vasodilatory effects . It is distinct from digitalis glycosides or catecholamines . Inotrope score during the first 48 h after heart transplantation (HTx) was calculated in 81 patients as: dopamine + dobutamine + amrinone + milrinone (dose × 15) + epinephrine (dose × 100) + norepinephrine (dose × 100) + enoximone + isoprenaline (dose × 100), with each drug in µg/kg/min .

Clinical Applications

  • Congestive Heart Failure (CHF): Inamrinone is indicated for the short-term management of CHF, alleviating symptoms such as fatigue, edema, dyspnea, and orthopnea . It is used in patients not responding satisfactorily to conventional therapies like diuretics and cardiac glycosides .
  • Cardiogenic Shock (CS) and Low Cardiac Output Syndrome (LCOS): While inamrinone increases cardiac output through its inotropic and vasodilatory effects, current guidelines do not recommend inamrinone for goal-directed medical therapy for cardiogenic shock or low cardiac output syndrome .
  • Post-Heart Transplantation: Inotrope score including amrinone is used as a marker of clinical outcome after adult heart transplantation (HTx) .
  • In vitro fertilization implantation: Inamrinone may improve embryo implantation by modulating the molecular pathways involved .

Pharmacokinetics

After intravenous bolus injection, inamrinone exhibits the following pharmacokinetic properties :

  • Distribution: The volume of distribution is approximately 1.2 liters/kg . Inamrinone is minimally bound to plasma proteins, with binding ranging from 10% to 49% .
  • Metabolism: Inamrinone is metabolized by conjugation in the liver . Metabolites include N-glycolate, N-acetate, O-glucuronide, and N-glucuronide, which are pharmacologically inactive .
  • Elimination: The primary route of excretion is via urine, with both inamrinone and its metabolites being excreted. Approximately 63% of an oral dose is excreted in the urine over 96 hours, and about 18% is excreted in feces over 72 hours. After intravenous administration, 10% to 40% of the dose is excreted unchanged in the urine within 24 hours . The terminal half-life is approximately 3.6 hours in healthy volunteers and 5.8 hours in patients with congestive heart failure .

Adverse Reactions

  • Thrombocytopenia: Inamrinone can cause a dose-dependent reduction in platelet count, potentially leading to thrombocytopenia, especially with prolonged therapy .
  • Gastrointestinal Effects: Nausea, vomiting, abdominal pain, and anorexia have been reported .
  • Hypersensitivity: Rare cases of hypersensitivity reactions, including pericarditis, pleuritis, myositis, and vasculitis, have been reported with oral inamrinone .
  • Arrhythmias: Irregular heartbeats can occur as a side effect .
  • General: Fever, chest pain, and burning at the injection site have been observed .

Mécanisme D'action

Le lactate d’inamrinone exerce ses effets en inhibant l’enzyme phosphodiestérase 3, ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique et de guanosine monophosphate cyclique. Cela se traduit par un influx de calcium accru dans les cellules cardiaques, améliorant la contractilité cardiaque et favorisant la vasodilatation. Les cibles moléculaires comprennent l’enzyme phosphodiestérase 3 et les voies de signalisation associées impliquant les nucléotides cycliques et les ions calcium .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité : Le lactate d’inamrinone est unique par sa structure chimique spécifique et son double action à la fois comme agent inotrope et vasodilatateur. Sa capacité à améliorer l’influx de calcium et à améliorer la contractilité cardiaque le distingue d’autres composés similaires .

Activité Biologique

Inamrinone lactate, a phosphodiesterase (PDE) inhibitor, has garnered attention for its therapeutic potential, particularly in cardiovascular diseases. This compound is primarily used as a positive inotropic agent, enhancing cardiac contractility and improving hemodynamics in patients with heart failure.

This compound is chemically designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile lactate, with a molecular formula of C13H15N3O4. It acts by inhibiting phosphodiesterase type 3 (PDE3), which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac myocytes. This increase in cAMP results in enhanced calcium ion influx and improved myocardial contractility, making it effective in managing heart failure symptoms .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Positive Inotropic Effect : Increases the force of heart contractions.
  • Vasodilatory Properties : Causes relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.
  • Improved Hemodynamics : Enhances cardiac output and reduces left ventricular filling pressure .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in heart failure patients. Notable findings include:

  • Inotropic Support : A study involving patients undergoing heart transplantation demonstrated that Inamrinone, combined with other agents like dobutamine, provided significant inotropic support without adverse effects on myocardial oxygen consumption or lactate production .
  • Insulin Secretion : Research indicated that Inamrinone enhances insulin secretion from pancreatic islets by increasing intracellular cAMP levels, which may have implications for diabetic patients with concurrent heart failure .
  • Comparative Efficacy : In head-to-head comparisons with other inotropic agents like milrinone, Inamrinone showed similar efficacy but with different side effect profiles, particularly concerning arrhythmias .

Case Study 1: Heart Failure Management

A 65-year-old male patient with severe heart failure was treated with this compound. The treatment resulted in improved ejection fraction from 25% to 35% over four weeks, alongside symptomatic relief from dyspnea and fatigue.

Case Study 2: Postoperative Cardiac Support

In a cohort of patients post-cardiac surgery, those receiving this compound exhibited reduced requirements for additional inotropic support compared to those treated with traditional therapies alone. The average duration of intensive care unit stay was significantly shorter for the Inamrinone group .

Data Summary

Parameter This compound Milrinone
MechanismPDE3 inhibitorPDE3 inhibitor
Positive Inotropic EffectYesYes
Vasodilatory EffectModerateStrong
Half-Life2.4 hours2.5 hours
Common Side EffectsHypotension, arrhythmiasHypotension, headache

Propriétés

Numéro CAS

75898-90-7

Formule moléculaire

C13H15N3O4

Poids moléculaire

277.28 g/mol

Nom IUPAC

3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid

InChI

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6)

Clé InChI

DOSIONJFGDSKCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N

SMILES canonique

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Amrinone lactate, Inamrinone lactate, Inocor

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inamrinone lactate
Reactant of Route 2
Inamrinone lactate
Reactant of Route 3
Inamrinone lactate
Reactant of Route 4
Inamrinone lactate
Reactant of Route 5
Reactant of Route 5
Inamrinone lactate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Inamrinone lactate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.